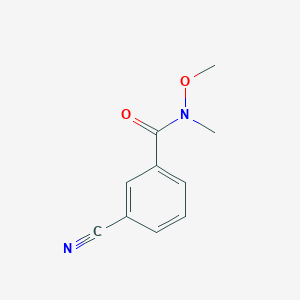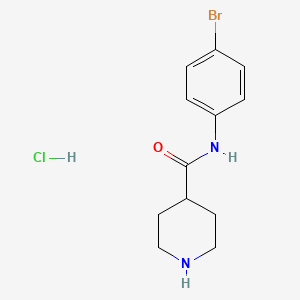
2-Chloro-6-(4-fluorophenyl)pyridine
説明
2-Chloro-6-(4-fluorophenyl)pyridine is a chemical compound with the molecular formula C11H7ClFN . It belongs to the family of pyridines and is widely used in various industries due to its unique properties.
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, the Sandmeyer reaction of pyrimidine resulted in the formation of a 2-chloropyrimidine derivative .Molecular Structure Analysis
The molecular formula of this compound is C11H7ClFN, with an average mass of 207.631 Da and a monoisotopic mass of 207.025101 Da .科学的研究の応用
Synthesis and Reactivity Study
2-Chloro-6-(4-fluorophenyl)pyridine has been utilized in the synthesis of various heterocyclic molecules. For instance, it's involved in the creation of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), which demonstrates potential in non-linear optics due to its first hyperpolarizability properties. These compounds have also been studied for their stability, reactivity, and suitability as anti-cancerous drug precursors (Murthy et al., 2017).
Activation of C-H Bond
In a study, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a compound similar to this compound, was used to explore the activation of sp2 and sp3 C-H bonds in the presence of K(2)PtCl(4). This research provided insights into the delicate balance between different types of cyclometalations (Crosby et al., 2009).
Electronic Effects in Fluoroaryl Compounds
Research on fluoroaryl compounds, including derivatives of this compound, has been conducted to understand the electronic nature of various substituents. This includes comparisons of electronic effects among different fluoroaryl compounds, enhancing the understanding of their inductive effects and solvent susceptibility (Nesmeyanov et al., 1973).
Thrombin Inhibition
In the pharmaceutical realm, derivatives of this compound have been investigated as potent thrombin inhibitors. This research is crucial for the development of new medications targeting thrombin, a key enzyme in the blood coagulation process (Lee et al., 2007).
Light Emitting Diodes (LEDs)
This compound has been a part of the synthesis of green-emitting Ir(III) complexes, which are crucial for enhancing the performance of polymer light-emitting diodes (LEDs). These compounds enable fine-tuning of emission spectra and have potential applications in display technology (Cho et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-chloro-6-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREPYUIBTYEMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)


